N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
“N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide” is a compound that contains a pyrazole moiety . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the search results. However, it’s known that the presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. However, pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties .
Physical and Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the search results. However, a related compound, “N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine”, has a molecular weight of 139.20 .
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) glycohydrolase (PARG) . PARG is an enzyme that catalyzes the hydrolysis of the O-glycosidic linkages of ADP-ribose polymers, reversing the effects of poly (ADP-ribose) polymerases (PARPs) . PARPs are involved in the repair of single-strand DNA breaks .
Mode of Action
The compound acts as a potent and selective inhibitor of PARG . By inhibiting PARG, it prevents the hydrolysis of ADP-ribose polymers, thereby enhancing the effects of PARPs. This leads to an increase in the repair of single-strand DNA breaks .
Biochemical Pathways
The compound affects the DNA repair pathway . By inhibiting PARG, it enhances the activity of PARPs, which are involved in the repair of single-strand DNA breaks . This can lead to increased DNA repair and potentially influence cell survival and genomic stability .
Result of Action
The inhibition of PARG by this compound leads to enhanced activity of PARPs, resulting in increased repair of single-strand DNA breaks . This can potentially influence cell survival and genomic stability .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, its thermal stability can impact its storage and handling
Safety and Hazards
The safety and hazards associated with “N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide” are not explicitly mentioned in the search results. However, it’s known that pyrazole and its derivatives are used in medicinal chemistry, which implies that they are generally safe for use under controlled conditions .
Future Directions
The future directions for “N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide” are not explicitly mentioned in the search results. However, given the wide range of pharmacological activities of pyrazole and its derivatives, it’s likely that further research will continue to explore its potential applications .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-13(21(2)20-11)15-18-19-16(23-15)17-14(22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGXNJRMWUISHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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